

Ningetinib Tosylate: A Multi-Targeted Tyrosine Kinase Inhibitor for Cancer Therapy

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Compound of Interest		
Compound Name:	Ningetinib Tosylate	
Cat. No.:	B560534	Get Quote

CAS Number: 1394820-77-9

This technical guide provides a comprehensive overview of **Ningetinib Tosylate**, a potent, orally bioavailable small molecule tyrosine kinase inhibitor (TKI). It is intended for researchers, scientists, and drug development professionals interested in its mechanism of action, pharmacological properties, and potential therapeutic applications.

Introduction

Ningetinib Tosylate is the tosylate salt form of ningetinib, a multi-targeted TKI with significant antineoplastic activity.[1][2][3] It primarily targets a range of receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis, including c-Met (hepatocyte growth factor receptor, HGFR), vascular endothelial growth factor receptor 2 (VEGFR2), AxI, Mer, and Fms-like tyrosine kinase 3 (Flt3).[1][2][4] By competitively binding to the ATP-binding pocket of these kinases, **Ningetinib Tosylate** disrupts downstream signaling pathways, leading to the inhibition of cancer cell proliferation, survival, and invasion.[4] The tosylate salt form enhances the compound's solubility and bioavailability.[4]

Chemical and Physical Properties



Property	Value	
CAS Number	1394820-77-9	
Molecular Formula	C38H37FN4O8S	
Molecular Weight	728.79 g/mol [3][4]	
IUPAC Name	N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid[3]	
Synonyms	CT-053 tosylate, CT-053-PTSA[2]	

Mechanism of Action and Signaling Pathways

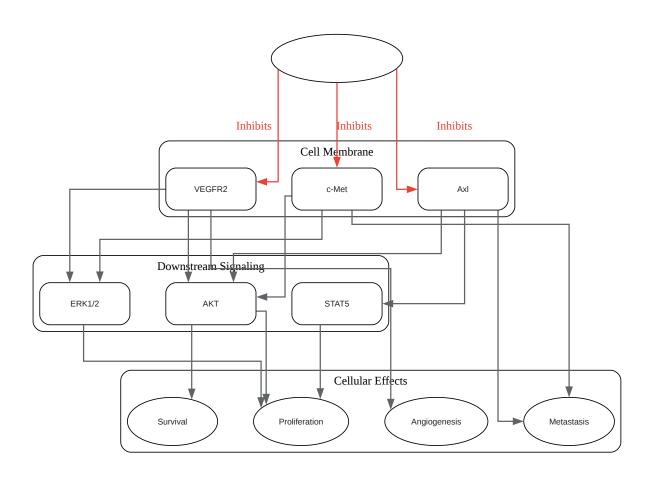
Ningetinib Tosylate exerts its anti-cancer effects by inhibiting multiple RTKs simultaneously. This multi-targeted approach can be particularly effective in overcoming resistance mechanisms that may arise from the redundancy and crosstalk of signaling pathways in cancer cells.

The primary targets of **Ningetinib Tosylate** and their associated downstream signaling pathways are detailed below.

Inhibition of c-Met, VEGFR2, and Axl Signaling

Ningetinib Tosylate demonstrates potent inhibitory activity against c-Met, VEGFR2, and Axl. [5][6][7][8] The inhibition of these kinases disrupts key cellular processes that are crucial for tumor progression.





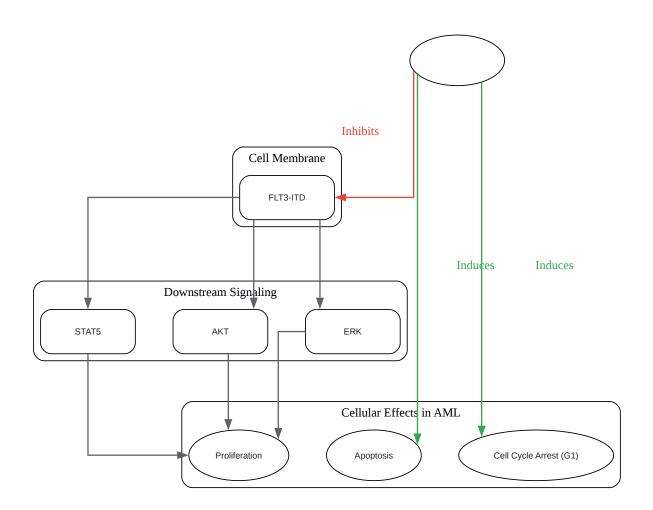
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Caption: Inhibition of c-Met, VEGFR2, and Axl signaling pathways by Ningetinib Tosylate.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)



Recent studies have highlighted Ningetinib as a novel inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly in the context of acute myeloid leukemia (AML) with FLT3 internal tandem duplication (FLT3-ITD) mutations.[9][10] These mutations are common in AML and are associated with a poor prognosis.[10] Ningetinib effectively inhibits the phosphorylation of FLT3 and its downstream targets, STAT5, AKT, and ERK, leading to cell cycle arrest and apoptosis in FLT3-ITD positive AML cells.[9]





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Caption: Ningetinib's inhibitory effect on the FLT3-ITD signaling pathway in AML.

Pharmacological Data In Vitro Activity

Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in various in vitro assays.

Target Kinase	IC ₅₀ (nM)
c-Met	6.7[5][6][7][8]
VEGFR2	1.9[5][6][7][8]
AxI	<1.0[5][6][7][8]

In cell-based functional assays, **Ningetinib Tosylate** inhibited HGF and VEGF-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation and microvascular angiogenesis in rat aortic rings with IC₅₀ values of 8.6 nM and 6.3 nM, respectively.[5]

In Vivo Activity

In vivo studies in animal models have demonstrated the anti-tumor efficacy of **Ningetinib Tosylate**.



Animal Model	Dosage	Key Findings	Reference
U87MG human glioblastoma xenograft nude mice	3 mg/kg (single oral dose)	Potent inhibition of c- Met, AKT, and ERK1/2 phosphorylation for up to 6 hours in tumor tissues.	[5][11]
Orthotopic U87MG human glioblastoma xenograft	20 mg/kg/day (oral, 21 days)	Prolonged median survival time and a significant increase in life-span value (ILS=32%, p=0.003) compared to the vehicle-treated group.	[5]
FLT3-ITD and FLT3- ITD-F691L mutation mouse models of AML	Not specified	Showed superior anti- leukemia activity compared to gilteritinib and quizartinib, significantly prolonging the survival of mice.	[10]

Experimental Protocols Kinase Inhibition Assay (General Protocol)

A common method to determine the IC_{50} values for kinase inhibitors is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.





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Caption: General workflow for a kinase inhibition assay.

Methodology:

 Reagents: Recombinant human kinases (e.g., c-Met, VEGFR2, Axl), corresponding peptide substrates, ATP, and detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin for a biotinylated substrate).

Procedure:

- The kinase is pre-incubated with serially diluted Ningetinib Tosylate in a microplate well for a defined period (e.g., 15-30 minutes) at room temperature.
- The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
- The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C).
- The reaction is stopped by adding a solution containing EDTA.
- Detection reagents are added, and the plate is incubated to allow for antibody binding.
- The signal (e.g., TR-FRET ratio) is read on a plate reader.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor relative to a control (DMSO vehicle). The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Western Blot Analysis for Phosphorylation Inhibition

This protocol is used to assess the effect of Ningetinib on the phosphorylation of target kinases and their downstream signaling proteins in cell lines.[9]

Methodology:

· Cell Culture and Treatment:



- Culture relevant cancer cell lines (e.g., MV4-11 and MOLM13 for FLT3-ITD AML) under standard conditions.
- Treat the cells with varying concentrations of Ningetinib for different time points (e.g., 2 or 6 hours).

Protein Extraction:

- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
- Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfatepolyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK).
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection and Analysis:

- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify the band intensities to determine the relative levels of protein phosphorylation.



Clinical Development

Ningetinib has been investigated in a Phase 1 clinical trial for acute myeloid leukemia.[2] The trial focused on patients with FLT3 mutations.[2] While this specific trial is now closed, the promising preclinical data, particularly its efficacy against resistant mutations, suggests potential for further clinical investigation in AML and other cancers driven by its target kinases. [2][10]

Conclusion

Ningetinib Tosylate is a promising multi-targeted tyrosine kinase inhibitor with potent activity against key drivers of cancer progression, including c-Met, VEGFR2, AxI, and FLT3. Its ability to simultaneously block multiple oncogenic signaling pathways provides a strong rationale for its continued investigation as a therapeutic agent for various solid tumors and hematological malignancies. The detailed pharmacological profile and experimental data presented in this guide offer a valuable resource for researchers and clinicians in the field of oncology drug development.

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